2-(2-Methyl-furan-3-yl)-ethanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10O2 |
|---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
2-(2-methylfuran-3-yl)ethanol |
InChI |
InChI=1S/C7H10O2/c1-6-7(2-4-8)3-5-9-6/h3,5,8H,2,4H2,1H3 |
InChI Key |
WHKXYKCHIUUVGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)CCO |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Pathways in Furan Ethanol Transformations
Mechanistic Insights into Furan (B31954) Ring Reactivity
The reactivity of the furan ring is a cornerstone of its chemistry, with electrophilic aromatic substitution and Diels-Alder reactions being particularly significant.
Electrophilic Aromatic Substitution: The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The oxygen atom's lone pairs contribute to the aromatic sextet, activating the ring towards substitution. In the case of 2-methylfuran (B129897), the methyl group further enhances this reactivity through its electron-donating inductive effect. Reactions such as nitration, halogenation, and Friedel-Crafts acylation readily occur, typically at the C5 position, which is most activated. For instance, 2-methylfuran can react with formaldehyde (B43269) and substituted ammonium (B1175870) chlorides in what is known as the Mannich reaction, a type of electrophilic substitution. acs.org
Diels-Alder Reaction: Furan and its derivatives can act as dienes in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. researchgate.netresearchgate.netacs.orgacs.org This reaction provides a powerful method for the construction of complex cyclic systems. The reactivity of the furan diene is influenced by substituents on the ring. researchgate.netrsc.org Electron-donating groups, such as the methyl group in 2-methylfuran, increase the energy of the highest occupied molecular orbital (HOMO), generally leading to a faster reaction with electron-deficient dienophiles like maleic anhydride. acs.orgresearchgate.netrsc.orgacs.org However, the aromaticity of the furan ring means that the Diels-Alder reaction is often reversible, and the stability of the resulting cycloadduct is a critical factor. beilstein-journals.org The regioselectivity of the Diels-Alder reaction with unsymmetrical furans is also a key consideration, with computational studies helping to predict the favored isomers. researchgate.net
Table 1: Factors Influencing Furan Ring Reactivity
| Reaction Type | Key Factors | Influence on 2-Methylfuran |
| Electrophilic Aromatic Substitution | Electron-donating/-withdrawing nature of substituents, directing effects. | The methyl group is electron-donating, activating the ring for substitution, primarily at the C5 position. |
| Diels-Alder Reaction | Electronic nature of substituents on the furan (diene) and the dienophile, steric effects, reaction temperature, solvent. | The methyl group increases the HOMO energy, enhancing reactivity with electron-poor dienophiles. researchgate.netrsc.org The reaction is often reversible. beilstein-journals.org |
Detailed Studies of Functional Group Transformations on the Ethanol (B145695) Side Chain
The ethanol side chain of 2-(2-Methyl-furan-3-yl)-ethanol offers a site for various functional group transformations, which are crucial for synthesizing a diverse range of derivatives. Key reactions include oxidation, reduction, and substitution.
Oxidation: The primary alcohol of the ethanol group can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. For example, 1-(furan-2-yl)ethanol (B57011) can be oxidized to 1-(furan-2-yl)ethanone.
Reduction: Conversely, the hydroxyl group can be removed through reduction to yield the corresponding ethyl-substituted furan.
Substitution: The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. This allows for the introduction of various functional groups, including amines and ethers.
Alkylation and Hydroxyalkylation: In some instances, the side chain can participate in or be formed through C-C bond-forming reactions like alkylation and hydroxyalkylation, further expanding the molecular diversity. taylorandfrancis.com
Catalytic Reaction Cycles and Active Site Characterization in Heterogeneous and Homogeneous Catalysis
Catalysis plays a pivotal role in the transformation of furan derivatives. Both heterogeneous and homogeneous catalysts are employed to enhance reaction rates and selectivities.
Heterogeneous Catalysis: Solid catalysts are widely used in the conversion of biomass-derived furans. For example, nickel-copper bimetallic nanoparticles supported on carbon (Ni-Cu/C) have been shown to be effective for the conversion of furfural (B47365) to 2-methylfuran. tandfonline.com In such systems, the catalyst's active sites are crucial. For instance, in the conversion of furfural, copper catalysts can polarize the C=O bond without affecting the furan ring, and the addition of nickel can improve performance due to synergistic effects. nih.gov Zeolites are another important class of heterogeneous catalysts used in furan chemistry, facilitating reactions like alkylation and Diels-Alder cycloadditions. acs.org
Homogeneous Catalysis: Homogeneous catalysts are also utilized, particularly for achieving high selectivity in specific transformations. For instance, the hydrogenative ring rearrangement of furfural to cyclopentanone (B42830) can be achieved using homogeneous catalysts in an aqueous medium. nih.gov
Electrocatalysis: The electrocatalytic conversion of furan compounds is an emerging field, offering a sustainable approach to producing value-added chemicals. rsc.org Understanding the reaction mechanisms and pathways at the electrode surface is critical for improving the efficiency and selectivity of these processes. rsc.org
Unraveling Non-Enzymatic Formation Mechanisms of Furan Derivatives
Furan derivatives, including 2-methylfuran, are known to form through non-enzymatic browning reactions, most notably the Maillard reaction. researchgate.netresearchgate.netnih.gov This complex series of reactions occurs between reducing sugars and amino acids upon heating. nih.govsandiego.edugithub.io
The Maillard reaction proceeds through several stages, starting with the condensation of a reducing sugar and an amino acid to form an N-substituted glycosylamine, which then rearranges to an Amadori or Heyns product. sandiego.edumdpi.com Subsequent degradation and dehydration of these intermediates can lead to the formation of furan and its derivatives. researchgate.netgithub.io
Labeling studies have revealed two primary pathways for the formation of furan and 2-methylfuran in Maillard-type reactions:
From the intact sugar skeleton: This pathway is significant, especially under roasting conditions in the absence of amino acids. nih.gov
By recombination of reactive fragments: The presence of certain amino acids, such as alanine (B10760859) and threonine, promotes the formation of furan and 2-methylfuran through the recombination of smaller carbonyl compounds. researchgate.netnih.gov
The formation of 2-methylfuran is particularly favored in the presence of amino acids through aldol-type reactions of C2 and C3 fragments, with lactaldehyde (the Strecker aldehyde of threonine) being a key intermediate. nih.gov
Table 2: Key Precursors and Intermediates in the Maillard Reaction Leading to Furan Formation
| Precursors | Key Intermediates | Resulting Furan Derivatives |
| Reducing sugars (e.g., glucose, fructose) wikipedia.org | Glycosylamine, Amadori/Heyns products sandiego.edumdpi.com | Furan, 2-Methylfuran |
| Amino acids (e.g., alanine, threonine) researchgate.netnih.gov | Strecker aldehydes (e.g., lactaldehyde) nih.gov |
Oxidation Mechanisms of Furan Rings
The furan ring is susceptible to oxidation by various atmospheric oxidants, with nitrate (B79036) radicals (NO₃) being a significant contributor, especially during the nighttime. copernicus.orgacs.orgresearchgate.net The reaction of furans with NO₃ is a major removal pathway from the atmosphere. copernicus.org
The oxidation of furans by NO₃ can proceed through different mechanisms, leading to a variety of products. For furan itself, the reaction can lead to the formation of butenedial and 2(3H)-furanone. copernicus.org However, for substituted furans like 3-methylfuran, the major products often retain the nitrate functionality. copernicus.org This suggests that furan oxidation by NO₃ can act as a sink for NOx, sequestering it into nitrate species. copernicus.org These nitrate species can then be transported and release NOx further away from the source or be incorporated into aerosols. copernicus.org
The rate of reaction with NO₃ is highly dependent on the substitution pattern of the furan ring. Methyl substitution generally increases the reaction rate. acs.org
Table 3: Rate Coefficients for the Gas-Phase Reactions of Furans with Nitrate Radicals
| Furan Compound | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |
| Furan | (1.51 ± 0.38) × 10⁻¹² acs.org |
| 2-Methylfuran | (1.91 ± 0.32) × 10⁻¹¹ acs.org |
| 3-Methylfuran | (1.49 ± 0.33) × 10⁻¹¹ acs.org |
| 2,5-Dimethylfuran | (5.82 ± 1.21) × 10⁻¹¹ acs.org |
| 2,3,5-Trimethylfuran | (1.66 ± 0.69) × 10⁻¹⁰ acs.org |
Advanced Spectroscopic Techniques for Structural Elucidation of 2 2 Methyl Furan 3 Yl Ethanol and Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled method for determining the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts and coupling constants, a detailed picture of the molecular structure can be assembled.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in identifying the different chemical environments of the hydrogen and carbon atoms within a molecule. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment surrounding a nucleus.
In the case of 2-(2-Methyl-furan-3-yl)-ethanol, the ¹H NMR spectrum would be expected to show distinct signals for the methyl protons, the methylene (B1212753) protons of the ethyl group, the hydroxyl proton, and the protons on the furan (B31954) ring. The methyl group protons would appear as a singlet, while the methylene protons adjacent to the hydroxyl group and the furan ring would exhibit more complex splitting patterns due to coupling with neighboring protons. The furan ring protons would also show characteristic splitting patterns based on their positions and couplings.
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. For instance, the carbon atoms of the furan ring would appear in the aromatic region of the spectrum, while the aliphatic carbons of the ethyl group and the methyl group would be found at higher field (lower ppm values). The carbon attached to the oxygen of the hydroxyl group would be deshielded and thus appear at a lower field compared to the other aliphatic carbons. libretexts.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Furan Ring CH | 5.9 - 7.3 | 105 - 145 |
| Furan Ring C-O | - | 140 - 155 |
| Furan Ring C-CH3 | - | 148 - 152 |
| -CH₂-OH | 3.6 - 3.8 | 60 - 65 |
| -CH₂-Furan | 2.7 - 2.9 | 25 - 35 |
| -CH₃ | 2.2 - 2.4 | 10 - 15 |
| -OH | Variable | - |
Note: These are predicted values and can vary based on the solvent and other experimental conditions.
Two-Dimensional (2D) NMR Correlation Experiments (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments provide a deeper level of structural information by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edusdsu.edu For this compound, a COSY spectrum would show correlations between the protons of the ethyl group and between the adjacent protons on the furan ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. princeton.edusdsu.edu This is invaluable for assigning the proton and carbon signals to specific atoms in the molecule. For instance, it would definitively link the proton signal of the methyl group to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. princeton.edusdsu.edu This is crucial for piecing together the molecular skeleton. For example, an HMBC spectrum would show a correlation between the methyl protons and the C2 carbon of the furan ring, as well as the C3 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. princeton.edu This provides information about the three-dimensional structure and conformation of the molecule. For this compound, NOESY could reveal spatial proximities between the methyl group protons and the protons on the furan ring, or between the ethyl group protons and the furan ring.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the functional groups present in a molecule and can also be used to study its conformational isomers.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. researchgate.net Different functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for functional group identification.
For this compound, the FT-IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aliphatic and aromatic parts of the molecule would appear around 2850-3100 cm⁻¹. The C=C stretching vibrations of the furan ring would be observed in the 1500-1650 cm⁻¹ region, and the C-O stretching vibrations of the furan ring and the alcohol would appear in the 1000-1300 cm⁻¹ range.
Interactive Data Table: Characteristic FT-IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch (broad) | 3200 - 3600 |
| Furan Ring & Alkyl | C-H Stretch | 2850 - 3100 |
| Furan Ring | C=C Stretch | 1500 - 1650 |
| Furan Ring & Alcohol | C-O Stretch | 1000 - 1300 |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. researchgate.net While FT-IR is based on the absorption of light, Raman spectroscopy is a light scattering technique. Certain vibrations that are weak or absent in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa. For molecules with a center of symmetry, there is a rule of mutual exclusion, meaning that vibrations that are IR active are Raman inactive, and vice versa. Although this compound does not have a center of symmetry, Raman spectroscopy can still provide valuable complementary information. The C=C bonds of the furan ring, for instance, are expected to give a strong Raman signal.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. In a mass spectrometer, a molecule is ionized, and the resulting charged fragments are separated according to their mass-to-charge ratio (m/z).
For this compound, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. The fragmentation pattern would be characteristic of the molecule's structure. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the bond adjacent to the oxygen atom). libretexts.orgyoutube.com The furan ring can also undergo characteristic fragmentation. The analysis of these fragment ions allows for the confirmation of the proposed structure. For instance, the fragmentation of related furanones has been studied to understand their breakdown pathways. imreblank.ch
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
| Fragment Description | Expected m/z Value |
| Molecular Ion (M⁺) | 140 |
| Loss of Water (M - H₂O) | 122 |
| Loss of Ethyl Group (M - CH₂CH₃) | 111 |
| Loss of Hydroxymethyl Group (M - CH₂OH) | 109 |
| Furan-containing fragments | Various |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the differentiation between ions of the same nominal mass.
For furan derivatives, HRMS provides crucial information for confirming their molecular formula. For instance, a study utilizing LC-Orbitrap-HRMS for the analysis of furan fatty acid-containing triacylglycerols demonstrated the capability of this technique to achieve mass accuracies of less than 2 ppm. researchgate.net This level of precision is essential for distinguishing between various furan-containing compounds that may be present in a complex mixture. The high accuracy of HRMS is critical in the identification of novel metabolites of furan and its derivatives, as demonstrated in studies of human urine samples after coffee consumption, where UPLC-qToF-MS/MS was used to identify previously unknown metabolic products. nih.gov
Table 1: Theoretical vs. Experimentally Observed HRMS Data for Furan Derivatives
| Compound | Molecular Formula | Theoretical Exact Mass (Da) | Observed m/z [M+H]⁺ | Mass Accuracy (ppm) |
| Furan | C₄H₄O | 68.02621 | - | - |
| 2-Methylfuran (B129897) | C₅H₆O | 82.04186 | - | - |
| This compound | C₇H₁₀O₂ | 126.06808 | - | - |
| N-acetyl-S-[1-(4-carboxybutyl)-1H-pyrrol-3-yl]-L-cysteine | C₁₃H₂₀N₂O₃S | 284.1195 | 285 | - |
| A furan metabolite | C₁₅H₂₃N₃O₆S | 373.1335 | 375 | - |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds, making it ideal for profiling the emissions and compositions of samples containing furan derivatives. nih.gov
In the context of furan analysis, GC-MS is widely used for the identification and quantification of furan and its alkylated analogues in various matrices, including food and beverages. restek.comthermofisher.com The gas chromatograph separates the volatile components of a sample, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound that serves as a "fingerprint."
For example, a typical GC-MS analysis of furan derivatives would involve a capillary column, such as an Rxi-5Sil MS, and a temperature program to ensure the separation of isomers like 2-methylfuran and 3-methylfuran. researchgate.netsciprofiles.com The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for target analytes. thermofisher.com The electron ionization (EI) mass spectrum of 2-methylfuran, for instance, shows a characteristic molecular ion peak at m/z 82 and prominent fragment ions at m/z 53, 39, and 81. nih.govrestek.comnist.gov
Table 2: Typical GC-MS Parameters and Fragmentation Data for Furan Derivatives
| Parameter | Value |
| Gas Chromatography (GC) | |
| Column | HP-5MS or similar |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless or Headspace |
| Temperature Program | Optimized for separation of analytes |
| Mass Spectrometry (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) |
| Characteristic m/z for 2-Methylfuran | 82 (M⁺), 53, 39, 81 |
This table represents a generalized set of parameters. Specific conditions can be optimized for different sample matrices and analytical goals. restek.comthermofisher.comresearchgate.net
The profiling of volatile species by GC-MS is not limited to identification but also extends to understanding the composition of complex mixtures, such as the secondary metabolites produced by microorganisms or the volatile profiles of food products. frontiersin.orgacs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level to a higher one. The wavelength of light absorbed is characteristic of the types of electronic transitions possible in the molecule, providing insight into its electronic structure, particularly the nature of its conjugated systems. youtube.com
Furan and its derivatives are aromatic compounds, and their UV-Vis spectra are characterized by absorptions corresponding to π → π* transitions. wikipedia.org The furan ring itself exhibits absorption in the UV region. acs.orgnist.gov Substitution on the furan ring can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum (λmax), depending on the nature of the substituent and its interaction with the π-electron system of the furan ring.
For this compound, the presence of the furan ring, the methyl group, and the ethanol (B145695) substituent will influence its UV-Vis spectrum. The furan ring is the primary chromophore. The methyl group, being an electron-donating group, is expected to cause a slight bathochromic shift. The ethanol group, being a non-conjugated substituent, would have a minimal effect on the λmax. The study of furan-substituted thiophene/phenylene co-oligomers has shown that furan substitution can significantly alter electronic properties and lead to bathochromic shifts in absorption spectra. researchgate.net
Table 3: Expected UV-Vis Absorption Data for Furan Derivatives
| Compound | Chromophore | Expected Electronic Transition(s) | Expected λmax (nm) |
| Furan | Furan ring | π → π | ~200-220 |
| 2-Methylfuran | Substituted furan ring | π → π | ~218 |
| This compound | Substituted furan ring | π → π | ~220-230 (estimated) |
| Furfuryl alcohol | Substituted furan ring | π → π | ~215 |
Note: The λmax for this compound is an estimation based on the spectra of related compounds. Experimental determination is required for precise values. nist.govnist.gov
The UV-Vis spectrum provides a valuable piece of the puzzle in the structural elucidation of this compound and its analogues by confirming the presence of the furan chromophore and providing information about its electronic environment.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
While spectroscopic methods provide valuable information about connectivity and electronic structure, single-crystal X-ray diffraction (SC-XRD) offers the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams can be used to calculate the positions of the atoms within the crystal lattice, revealing precise bond lengths, bond angles, and intermolecular interactions.
For a molecule like this compound, obtaining a suitable single crystal is a prerequisite for SC-XRD analysis. If successful, the technique would provide a detailed picture of its solid-state conformation. Research on furan-substituted thiophene/phenylene co-oligomers has demonstrated the power of SC-XRD in revealing detailed structural information, including molecular planarity and packing in the unit cell. rsc.org The substitution of a furan ring was shown to influence the molecular orientation and packing, which in turn affects the material's properties. rsc.org
Although no specific single-crystal X-ray diffraction data for this compound was found in the search results, the PubChem database does contain entries for crystal structures of compounds containing the furan moiety, indicating that such analyses are feasible for this class of compounds. nih.gov
Table 4: Illustrative Crystallographic Data for a Furan Derivative
| Parameter | Example Value (for a related furan derivative) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 18.765 |
| β (°) | 98.76 |
| Volume (ų) | 1020.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.345 |
Computational Chemistry and Theoretical Investigations of 2 2 Methyl Furan 3 Yl Ethanol
Quantum Chemical Calculations for Molecular Geometry and Electronic Properties
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods can predict with high accuracy the three-dimensional arrangement of atoms and the distribution of electrons.
Density Functional Theory (DFT) Analysis of Ground State Structures
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov By focusing on the electron density, DFT offers a balance between accuracy and computational cost, making it suitable for studying molecules of moderate size like 2-(2-Methyl-furan-3-yl)-ethanol. A typical DFT analysis of this compound would involve geometry optimization to find the lowest energy conformation (ground state). This process determines key structural parameters.
Theoretical calculations using DFT would likely be performed with a functional such as B3LYP and a basis set like 6-311++G(d,p), which has been shown to provide good agreement with experimental values for related furan (B31954) derivatives. researchgate.netepstem.net The optimization would reveal the planarity of the furan ring and the preferred orientation of the ethanol (B145695) substituent. The methyl group at the 2-position and the ethanol group at the 3-position will influence the electronic distribution and geometry of the furan ring.
Table 1: Predicted Geometrical Parameters of this compound from a Hypothetical DFT Calculation
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C2-C3 | ~1.38 Å |
| C3-C4 | ~1.42 Å | |
| O1-C2 | ~1.36 Å | |
| O1-C5 | ~1.37 Å | |
| C2-C(Methyl) | ~1.51 Å | |
| C3-C(Ethanol) | ~1.52 Å | |
| Bond Angle | O1-C2-C3 | ~109.5° |
| C2-C3-C4 | ~107.8° | |
| C2-C3-C(Ethanol) | ~125.0° | |
| Dihedral Angle | C4-C3-C(Ethanol)-C(OH) | Variable (Conformational Flexibility) |
| Note: These values are illustrative and would be precisely determined by a specific DFT calculation. |
Analysis of Reactivity and Selectivity through Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring, making it the likely site for electrophilic attack. The LUMO, conversely, would indicate the most probable sites for nucleophilic attack. The presence of the electron-donating methyl and ethanol groups is expected to raise the energy of the HOMO, making the molecule more reactive towards electrophiles compared to unsubstituted furan. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity. researchgate.net
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | ~ -5.8 | Primarily located on the furan ring; associated with nucleophilicity. |
| LUMO | ~ 1.5 | Distributed over the furan ring and side chain; associated with electrophilicity. |
| HOMO-LUMO Gap | ~ 7.3 | Indicator of chemical reactivity and stability. |
| Note: These energy values are illustrative and would be determined by a quantum chemical calculation. |
Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. uni-muenchen.de The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials. researchgate.netwolframcloud.com
In the MEP map of this compound, regions of negative potential (typically colored red or yellow) are expected around the electronegative oxygen atoms of the furan ring and the hydroxyl group of the ethanol side chain. epstem.net These regions indicate the most likely sites for electrophilic attack. researchgate.net Conversely, regions of positive potential (typically colored blue) would be found around the hydrogen atoms, particularly the hydroxyl proton, making them susceptible to nucleophilic attack. The MEP map provides a clear visual representation of the molecule's polarity and its preferred sites for intermolecular interactions. scispace.com
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations typically focus on a single, optimized geometry, molecules are dynamic entities that can adopt various conformations. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. psu.edudpi-proceedings.comresearchgate.net
For this compound, MD simulations would be particularly useful for exploring the conformational flexibility of the ethanol side chain. By simulating the molecule's movements over time, researchers can understand the different spatial arrangements the side chain can adopt and their relative stabilities. This information is crucial for understanding how the molecule might interact with other molecules, such as receptors or solvents.
In Silico Prediction of Interaction Mechanisms (e.g., Molecular Docking)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger molecule like a protein. frontiersin.orgjbcpm.com This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. ijper.orgresearchgate.net
If this compound were being investigated for a potential biological activity, molecular docking could be used to predict its binding affinity and mode of interaction with a specific protein target. researchgate.netdntb.gov.ua The docking simulation would place the molecule in the active site of the protein and calculate a scoring function to estimate the strength of the interaction. The results would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex, providing a hypothesis for its biological effect.
In Vitro Biological Activity and Mechanistic Studies of 2 2 Methyl Furan 3 Yl Ethanol Derivatives
Mechanistic Investigations of Cellular Responses to Furan-Ethanol Compounds
The furan (B31954) scaffold is a key feature in many compounds investigated for their effects on cellular processes, particularly in the context of cancer. nih.govjrespharm.com Research into various furan derivatives has revealed their ability to influence cell viability, trigger programmed cell death, and interfere with critical cellular machinery.
In Vitro Cytotoxicity Assays Against Cancer Cell Lines
A significant body of research demonstrates the cytotoxic potential of furan derivatives against various human cancer cell lines. These compounds have shown the ability to inhibit the growth of cancer cells, with their efficacy often dependent on the specific chemical substitutions on the furan ring. nih.gov
For instance, a series of novel carbamothioyl-furan-2-carboxamide derivatives were evaluated for their anticancer activity against several human cancer cell lines. One derivative, p-tolylcarbamothioyl)furan-2-carboxamide, was particularly effective against hepatocellular carcinoma (HepG2), reducing cell viability to 33.29% at a concentration of 20 μg/mL. nih.gov Similarly, newly synthesized carbohydrazide (B1668358) derivatives bearing a furan moiety demonstrated significant cytotoxic activity against A549 human lung cancer cells, with IC50 values ranging from 43.38 to 342.63 µM. jrespharm.com
Other studies have highlighted the broad-spectrum antitumor potential of furan derivatives. For example, methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives were tested against HeLa, HepG2, and Vero cancer cell lines, with one amine derivative showing an IC50 of 62.37 µg/mL against the HeLa cell line. researchgate.net Furthermore, certain furan-based compounds have exhibited potent cytotoxic activities at nanomolar concentrations against various human cancer cell lines. nih.gov
Table 1: In Vitro Cytotoxicity of Furan Derivatives Against Various Cancer Cell Lines
| Compound Class | Cell Line | Activity | Reference |
|---|---|---|---|
| Carbamothioyl-furan-2-carboxamide derivatives | HepG2, Huh-7, MCF-7 | Significant inhibition | nih.gov |
| p-tolylcarbamothioyl) furan-2-carboxamide | Hepatocellular carcinoma | 33.29% cell viability at 20 μg/mL | nih.gov |
| Carbohydrazide derivatives with furan moiety | A549 (Lung) | IC50: 43.38-342.63 µM | jrespharm.com |
| Furan-2-carboxamide derivative | Various cancer cells | IC50: 4-8 µM | nih.gov |
| Pyridine (B92270) carbohydrazide & N-phenyl triazinone furan derivatives | MCF-7 (Breast) | IC50: 4.06 µM and 2.96 µM | nih.gov |
| Furan derivatives | HEPG2 (Liver) | Growth inhibition | nih.gov |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative | HeLa (Cervical) | IC50: 62.37 µg/mL | researchgate.net |
Analysis of Apoptotic Pathways and Cell Cycle Modulation at the Molecular Level
Furan derivatives have been shown to exert their anticancer effects by inducing apoptosis (programmed cell death) and modulating the cell cycle. nih.gov Apoptosis is a critical process for removing damaged or abnormal cells, and its induction is a key strategy in cancer therapy. nih.gov
Studies on furan-based compounds have demonstrated their ability to trigger apoptosis through various molecular mechanisms. For example, certain furan derivatives were found to induce apoptosis in breast cancer (MCF-7) cells. nih.gov This was evidenced by an increase in cells in the pre-G1 phase and positive annexin (B1180172) V/PI staining, which indicates degeneration of genetic material. nih.gov The mechanism often involves the intrinsic mitochondrial pathway, characterized by an increase in the levels of pro-apoptotic proteins like p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2. nih.govnih.gov In one study, treatment with specific furan derivatives led to a significant, dose-dependent increase in caspase-3/7, -8, and -9 activities, which are key executioner and initiator caspases in the apoptotic cascade. plos.org
In addition to inducing apoptosis, furan derivatives can also cause cell cycle arrest, preventing cancer cells from proliferating. Flow cytometric analysis has shown that certain furan compounds can cause cell cycle disruption at the G2/M phase in MCF-7 cells. nih.gov This arrest prevents the cells from entering mitosis, ultimately leading to cell death. nih.gov
Molecular Target Identification and Interaction Studies (e.g., Tubulin Polymerization Inhibition)
A key molecular target for many anticancer drugs, including some furan derivatives, is tubulin. nih.govnih.gov Tubulin proteins polymerize to form microtubules, which are essential components of the cytoskeleton and are crucial for cell division, migration, and shape. nih.gov Compounds that disrupt microtubule dynamics can inhibit cancer cell proliferation and induce apoptosis. nih.govnih.gov
Several furan-based compounds have been identified as potent tubulin polymerization inhibitors. nih.govnih.gov They often bind to the colchicine (B1669291) binding site on tubulin, disrupting the assembly of microtubules. nih.gov For example, a novel furan-2-carboxamide based small molecule was identified as a selective microtubule stabilizing agent, which leads to mitotic arrest and subsequent apoptosis. nih.gov Similarly, certain pyridine carbohydrazide and N-phenyl triazinone furan derivatives were found to significantly suppress tubulin polymerization. nih.gov This inhibition of tubulin function leads to a halt in the cell cycle at the G2/M phase, preventing cell division and promoting cell death. nih.govnih.gov
Antimicrobial Efficacy and Underlying Mechanisms
The furan nucleus is a structural component of many compounds with significant antimicrobial properties. nih.govijabbr.com Derivatives of furan have demonstrated broad-spectrum activity against both bacteria and fungi, making them a subject of interest in the development of new antimicrobial agents to combat the growing issue of microbial resistance. researchgate.net
Evaluation of Antibacterial Activity Against Gram-Positive and Gram-Negative Strains (In Vitro)
In vitro studies have confirmed the antibacterial potential of various furan derivatives against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. utripoli.edu.lyresearchgate.net
For instance, 3-aryl-3-(furan-2-yl) propanoic acid derivatives have shown inhibitory effects against Escherichia coli, with one compound demonstrating a minimum inhibitory concentration (MIC) of 64 µg/mL. ijabbr.com Other studies on aryl furan derivatives have reported considerable activity against both E. coli (Gram-negative) and Staphylococcus aureus (Gram-positive), indicating a broad spectrum of action. utripoli.edu.lyresearchgate.net A series of 2-methyl-3-furyl sulfide (B99878) derivatives were tested against several foodborne bacterial strains, including E. coli, Bacillus subtilis, S. aureus, Salmonella paratyphi, and Listeria monocytogenes, with several compounds showing promising activity. rsc.org The lipophilicity of these compounds, often enhanced by the presence of an aromatic moiety, is thought to contribute to their ability to penetrate bacterial cell walls. nih.gov
Table 2: In Vitro Antibacterial Activity of Furan Derivatives
| Compound Class/Derivative | Bacterial Strain(s) | Activity/Measurement | Reference |
|---|---|---|---|
| 3-Aryl-3(furan-2-yl) propanoic acid derivatives | Escherichia coli | MIC: 64 µg/mL | ijabbr.com |
| Aryl furan derivative | Escherichia coli, Staphylococcus aureus | Broad-spectrum activity | utripoli.edu.lyresearchgate.net |
| Carbamothioyl-furan-2-carboxamide derivatives | S. aureus, P. aeruginosa, E. coli, K. pneumoniae | Inhibition zones: 9–17 mm; MIC: 150.7–295 µg/mL | nih.gov |
| 2,4-disubstituted furan derivative | Proteus vulgaris, Escherichia coli | Good antibacterial activity | utripoli.edu.ly |
| 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Listeria monocytogenes, Bacillus cereus, S. aureus | Antibacterial effect | utripoli.edu.ly |
| 2-Methyl-3-furyl sulfide derivatives | E. coli, B. subtilis, S. aureus, S. paratyphi, L. monocytogenes | Antimicrobial activity | rsc.org |
| Furan derivatives | Mycobacterium smegmatis, Proteus mirabilis, E. coli, K. pneumonia | Potent activity | researchgate.net |
Assessment of Antifungal Potency (In Vitro)
In addition to their antibacterial properties, furan derivatives have also been recognized for their efficacy against various fungal pathogens. utripoli.edu.ly
Carbamothioyl-furan-2-carboxamide derivatives have demonstrated significant antifungal activity against strains such as Aspergillus niger, A. flavus, A. fumigatus, and Candida albicans, with inhibition zones ranging from 11–18 mm and MIC values between 122.1–186 µg/mL. nih.gov Furan-based hydrazone compounds have also been identified as promising antifungal agents, with specific derivatives showing high potency against Candida albicans, Trichoderma harzianum, and Aspergillus ochraceus. utripoli.edu.ly Furthermore, a study on 2-methyl-3-furyl sulfide derivatives revealed their antimicrobial activity against fungal strains including Penicillium italicum, Aspergillus niger, Mucor racemosus, and Rhizopus oryzae. rsc.org
Table 3: In Vitro Antifungal Activity of Furan Derivatives
| Compound Class/Derivative | Fungal Strain(s) | Activity/Measurement | Reference |
|---|---|---|---|
| Carbamothioyl-furan-2-carboxamide derivatives | A. niger, A. flavus, A. fumigatus, C. albicans | Inhibition zones: 11–18 mm; MIC: 122.1–186 µg/mL | nih.gov |
| Furan-based hydrazone compounds | Candida albicans, Trichoderma harzianum, Fusarium spp., Aspergillus ochraceus | Potent antifungal activity | utripoli.edu.ly |
| 2-Methyl-3-furyl sulfide derivatives | Penicillium italicum, Aspergillus niger, Mucor racemosus, Rhizopus oryzae | Antimicrobial activity | rsc.org |
Studies on Biofilm Inhibition and Disruption
The furan nucleus is a key structural motif in a variety of compounds that have demonstrated significant efficacy in preventing the formation of and disrupting established bacterial biofilms. Biofilms are notoriously difficult to eradicate as they provide a protective environment for bacteria, rendering them resistant to conventional antibiotics. Research into furan derivatives, particularly furanones, has provided valuable insights into their potential as antibiofilm agents.
Studies on brominated furanones, originally isolated from the marine alga Delisea pulchra, have shown that these molecules can interfere with bacterial quorum sensing, a cell-to-cell communication system essential for biofilm formation. nih.govdntb.gov.ua For example, a library of synthesized brominated furanones was tested against Salmonella enterica serovar Typhimurium. Several compounds, particularly those without a long alkyl chain (Fur-1 to Fur-3), were potent inhibitors of biofilm formation, with 50% inhibitory concentrations (IC₅₀) ranging from 10 to 15 µM. nih.gov However, their growth-inhibitory concentrations were close to their antibiofilm activity, suggesting some level of toxicity. More promisingly, (Z)-4-bromo-5-(bromomethylene)-3-alkyl-2(5H)-furanones with alkyl chains of two to six carbons demonstrated significant biofilm inhibition at concentrations that did not affect planktonic cell growth. nih.gov
Further research has explored other furan derivatives like furaneol (B68789) and sotolon against Pseudomonas aeruginosa, a common pathogen in chronic wound infections. nih.gov In vitro studies demonstrated that furaneol could reduce biofilm biomass by up to 88%. nih.gov When delivered via a polyvinyl alcohol (PVA) aerogel, both furaneol and sotolon effectively inhibited biofilm formation by 81.56% and 98.80%, respectively. nih.gov Interestingly, their efficacy differed when treating pre-formed biofilms; furaneol achieved a 58.53% reduction in biomass, whereas sotolon only managed an 11.12% reduction, highlighting differences in their disruptive capabilities. nih.gov
Table 1: In Vitro Biofilm Inhibition by Furan Derivatives
| Compound/Derivative | Target Organism | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Brominated Furanone (Fur-1) | S. enterica Typhimurium | IC₅₀ (Biofilm Inhibition) | 10 µM | nih.gov |
| Brominated Furanone (Fur-2) | S. enterica Typhimurium | IC₅₀ (Biofilm Inhibition) | 15 µM | nih.gov |
| Brominated Furanone (Fur-3) | S. enterica Typhimurium | IC₅₀ (Biofilm Inhibition) | 10 µM | nih.gov |
| Furaneol | P. aeruginosa | Biofilm Inhibition | Up to 88% reduction | nih.gov |
| Sotolon | P. aeruginosa | Biofilm Inhibition | Up to 98.80% reduction | nih.gov |
| Furaneol | P. aeruginosa | Pre-formed Biofilm Disruption | 58.53% reduction | nih.gov |
| Sotolon | P. aeruginosa | Pre-formed Biofilm Disruption | 11.12% reduction | nih.gov |
Antioxidant and Radical Scavenging Potential: In Vitro Assays and Reaction Mechanisms
Furan derivatives have been recognized for their antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases. nih.gov The ability of these compounds to scavenge free radicals is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods. nih.govresearchgate.netnih.gov
The primary mechanism by which many phenolic and heterocyclic compounds, including furans, exert their antioxidant effect is through hydrogen atom transfer (HAT). dntb.gov.uaresearchgate.net In this process, the antioxidant molecule donates a hydrogen atom to a free radical, quenching its reactivity. The efficiency of this process is related to the bond dissociation energy (BDE) of the X-H bond (where X is typically oxygen or nitrogen) in the antioxidant; a lower BDE corresponds to a higher antioxidant capacity. researchgate.net
A study on 2-(p-phenyl substituted styryl)-furans found that the derivative with a p-hydroxy substituent exhibited good antioxidant properties, with an IC₅₀ value of approximately 40 µM in a DPPH assay. researchgate.net In contrast, derivatives with strong electron-withdrawing groups like nitro, cyano, and chloro showed no significant antioxidant activity. researchgate.net This underscores the importance of an electron-donating group, such as a hydroxyl group, for effective radical scavenging via the HAT mechanism. researchgate.net
Another study investigated a series of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. nih.gov These compounds were assessed for their DPPH free radical scavenging ability. The most potent among them, compound 3c (the isopropyl ester derivative), showed an IC₅₀ of 0.6 mg/mL. nih.gov The presence of a labile hydrogen atom and a conjugated system in these molecules provides them with radical scavenging potential and helps stabilize the resulting radical. nih.gov
Table 2: In Vitro Antioxidant Activity of Furan Derivatives
| Compound/Derivative | Assay | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 2-(p-hydroxy phenyl styryl)-furan | DPPH | IC₅₀ | ~40 µM | researchgate.net |
| 2-(p-nitro phenyl styryl)-furan | DPPH | IC₅₀ | >150 µM | researchgate.net |
| 2-(p-cyano phenyl styryl)-furan | DPPH | IC₅₀ | >150 µM | researchgate.net |
| Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (3a) | DPPH | IC₅₀ | 1.1 mg/mL | nih.gov |
| Isopropyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (3c) | DPPH | IC₅₀ | 0.6 mg/mL | nih.gov |
Structure-Activity Relationship (SAR) Development for Furan-Ethanol Scaffold
The development of structure-activity relationships (SAR) is crucial for optimizing the therapeutic potential of the furan-ethanol scaffold. nih.gov By systematically modifying the chemical structure, researchers can identify the key molecular features responsible for biological activity and enhance properties like potency and selectivity. nih.govnih.gov
For the broader class of furan derivatives, several SAR principles have been established. In the context of antioxidant activity, the presence and position of electron-donating groups are paramount. As seen with styryl-furans, a hydroxyl group on an associated phenyl ring significantly enhances radical scavenging activity, while electron-withdrawing groups diminish it. researchgate.net For the furan-ethanol scaffold, this suggests that substitutions on the furan ring or modifications to the ethanol (B145695) side chain could dramatically influence its antioxidant potential. For instance, introducing hydroxyl groups could be a viable strategy to increase efficacy.
In the realm of anticancer and tubulin polymerization inhibition, studies on 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives offer valuable SAR insights. nih.gov It was found that a methyl group at the C-3 position of the benzofuran (B130515) moiety led to greater activity compared to an amino group at the same position. Furthermore, the placement of a methoxy (B1213986) group at the C-6 position of the benzofuran ring was optimal for potency, with shifts to the C-4, C-5, or C-7 positions resulting in reduced activity. nih.gov Replacing the methoxy group with a more hydrophilic hydroxyl group was generally detrimental to potency in that particular series. nih.gov
These findings suggest that for the 2-(2-Methyl-furan-3-yl)-ethanol scaffold, even small modifications can have a significant impact. The methyl group at the C-2 position of the furan ring is a fixed feature, but alterations to the ethanol side chain—such as esterification, etherification, or replacement of the hydroxyl group with other functional groups—could modulate biological activity. Similarly, adding substituents to the available positions on the furan ring would likely alter the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets. nih.gov
Advanced Analytical Methodologies for Trace Detection and Quantification of Furan Ethanol Derivatives
Chromatographic Techniques for Separation and Identification
Chromatography stands as a cornerstone for the separation and identification of complex mixtures. For furan-ethanol derivatives, both gas and liquid chromatography, often coupled with powerful detection methods, are indispensable tools.
Gas Chromatography (GC) Coupled with Selective Detectors (e.g., Mass Spectrometry)
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds like furan (B31954) derivatives. researchgate.net The separation occurs in a capillary column, and the subsequent mass spectrometric detection provides detailed structural information, enabling confident identification.
Recent studies have demonstrated the effectiveness of GC-MS for the simultaneous analysis of multiple furan derivatives. researchgate.netresearchgate.net For instance, a method using a HP-5MS column can separate furan and ten of its derivatives within a short analysis time of 9.5 minutes. researchgate.netresearchgate.net This method has also proven capable of resolving isomers, such as 2-methylfuran (B129897) and 3-methylfuran. researchgate.netresearchgate.net The high sensitivity of GC-MS allows for the detection of these compounds at trace concentrations. researchgate.net
The selection of the GC column is critical for achieving optimal separation. While various columns are available, the HP-5MS column has shown excellent performance in resolving a wide range of furan derivatives. researchgate.netresearchgate.netresearchgate.net The use of tandem mass spectrometry (GC-MS/MS) further enhances selectivity and sensitivity by utilizing multiple reaction monitoring (MRM) mode, which is particularly useful for complex matrices. researchgate.netresearchgate.net
Table 1: GC-MS/MS Parameters for Furan Derivative Analysis
| Parameter | Setting | Reference |
|---|---|---|
| Column | HP-5MS | researchgate.netresearchgate.net |
| Injection Mode | Splitless | nih.gov |
| Injector Temperature | 250 °C | nih.gov |
| Oven Program | Initial 45°C (3 min), ramp 4°C/min to 150°C (2 min), ramp 6°C/min to 200°C, ramp 10°C/min to 230°C (10 min) | nih.gov |
| Carrier Gas | Helium | nih.gov |
| Flow Rate | 1 mL/min | nih.gov |
| Detection | Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS) | researchgate.netresearchgate.net |
This interactive table provides typical GC-MS/MS parameters for the analysis of furan derivatives. Users can sort and filter the data based on their specific interests.
High-Performance Liquid Chromatography (HPLC) with UV-Vis or MS Detection
For non-volatile or thermally labile furan derivatives, High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.net HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. biomedres.us Detection is commonly achieved using ultraviolet-visible (UV-Vis) spectroscopy or, for greater sensitivity and specificity, mass spectrometry (HPLC-MS). nih.govnih.gov
An improved HPLC-DAD (Diode Array Detector) method using a C8 column has been successfully established for the simultaneous determination of four major furan derivatives in roasted coffee. nih.gov This method allows for fast separation and quantification within a 15-minute chromatographic run with minimal sample pre-treatment. nih.gov For more complex analyses, coupling HPLC with mass spectrometry provides unparalleled analytical power, enabling the identification and quantification of a wide array of compounds. nih.govresearchgate.net
Advanced Sample Preparation Protocols (e.g., Headspace, Solid-Phase Microextraction (SPME))
The analysis of trace compounds often requires a pre-concentration step to increase the analyte concentration to a level detectable by the instrument. Headspace (HS) analysis and Solid-Phase Microextraction (SPME) are two widely used sample preparation techniques for volatile and semi-volatile compounds. researchgate.netnih.gov
Headspace analysis involves sampling the vapor phase in equilibrium with a solid or liquid sample in a sealed vial. asdlib.org This technique is particularly suitable for highly volatile compounds like furan. researchgate.net
SPME is a solvent-free extraction technique that uses a coated fiber to adsorb analytes from a sample's headspace or directly from a liquid sample. researchgate.net The adsorbed analytes are then thermally desorbed in the GC injector. asdlib.org SPME offers high sensitivity and is effective for a broad range of analytes. researchgate.net The choice of fiber coating is crucial for optimizing the extraction efficiency for specific compounds. nih.gov For instance, Carboxen/Polydimethylsiloxane (CAR/PDMS) fibers are recommended for the analysis of furan alone, while Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers are suitable for the simultaneous analysis of various furan derivatives. nih.gov
Optimized SPME methods, often coupled with GC-MS, have been developed for the analysis of furan and its derivatives in various matrices. researchgate.netresearchgate.net These methods typically involve optimizing parameters such as extraction time, temperature, and sample agitation to maximize recovery. nih.gov
Isotope Dilution Mass Spectrometry for Absolute Quantification
For the most accurate and precise quantification, isotope dilution mass spectrometry (IDMS) is the gold standard. nih.gov This technique involves adding a known amount of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest, to the sample before processing. nih.govnih.gov
Because the internal standard and the analyte behave identically during extraction, cleanup, and analysis, any sample loss or matrix effects will affect both equally. nih.gov The ratio of the signal from the native analyte to the signal from the labeled standard is then used to calculate the exact concentration of the analyte, providing highly accurate and reliable results. nih.gov IDMS is particularly valuable for trace analysis in complex matrices where significant matrix effects can interfere with other quantification methods. nih.govresearchgate.netresearchgate.net
Method Validation and Quality Control for Analytical Purity and Impurity Profiling
Ensuring the reliability and accuracy of analytical data is paramount. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nih.govnih.gov Key validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.gov
Impurity profiling, the identification and quantification of impurities in a substance, is a critical aspect of quality control in many industries. biomedres.usnih.gov Advanced analytical techniques are essential for detecting and characterizing impurities at trace levels. biomedres.us Regulatory guidelines often set strict limits for impurities, necessitating robust and validated analytical methods to ensure product safety and quality. biomedres.usbiomedres.us
Quality control measures, such as the use of control charts and regular system suitability tests, are implemented to monitor the performance of the analytical method over time and ensure the continued accuracy of the results. youtube.com
Table 2: Key Method Validation Parameters
| Parameter | Description | Typical Acceptance Criteria | Reference |
|---|---|---|---|
| Linearity (r²) | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | ≥ 0.995 | nih.gov |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. | 80-120% | researchgate.net |
| Precision (RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Intra-day RSD ≤ 5%, Inter-day RSD ≤ 10% | researchgate.netresearchgate.netnih.gov |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 | nih.gov |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 | nih.gov |
This interactive table summarizes the essential parameters for analytical method validation, providing a quick reference for researchers and analysts.
Strategic Applications in Contemporary Chemical Synthesis and Materials Science
2-(2-Methyl-furan-3-yl)-ethanol as a Platform Chemical for Fine Chemical Synthesis
As a platform chemical, this compound holds significant potential for the synthesis of high-value fine chemicals. The ethanol (B145695) side chain can undergo various transformations; for instance, oxidation can yield the corresponding aldehyde or carboxylic acid, which are precursors to esters, amides, and other functional derivatives. These derivatives are valuable in sectors such as fragrances, flavorings, and pharmaceuticals.
The 2-methylfuran (B129897) core itself is a crucial structural motif. For example, the related compound 2-methylfuran is utilized in the synthesis of specialty chemicals and serves as a solvent. rsc.org The reactivity of the furan (B31954) ring allows for electrophilic substitution and cycloaddition reactions, enabling the introduction of further functionalities. One notable metabolic reaction of 2-methylfuran involves the formation of 3-acetylacrolein, a highly reactive α,β-unsaturated metabolite, highlighting the potential for complex chemical transformations originating from the furan structure. acs.org This inherent reactivity, combined with the transformable ethanol group, makes this compound a flexible starting material for multi-step organic synthesis.
Key Potential Transformations and Products:
| Reaction Type | Functional Group Targeted | Potential Product Class | Industrial Application |
|---|---|---|---|
| Oxidation | Ethanol Side Chain | Aldehydes, Carboxylic Acids | Flavors, Fragrances, Pharmaceutical Intermediates |
| Esterification | Ethanol Side Chain | Furan-containing Esters | Solvents, Plasticizers, Flavor Compounds |
| Ring Opening/Rearrangement | Furan Ring | Linear Ketones, Diketones | Specialty Chemical Intermediates |
| Electrophilic Substitution | Furan Ring | Functionalized Furans | Agrochemicals, Pharmaceuticals |
Development of Novel Monomers and Polymers from Furan-Ethanol Building Blocks
The pursuit of sustainable alternatives to petroleum-based polymers has driven research into monomers derived from biomass. Furan-based compounds are particularly promising for creating bio-based plastics. rsc.org The di-functional nature of molecules like this compound, or derivatives thereof, makes them suitable candidates for step-growth polymerization.
While much of the focus in furan-based polymers has been on derivatives of 2,5-furandicarboxylic acid (FDCA) to produce polyesters like polyethylene furanoate (PEF), the unique 2,3-substitution pattern of this compound offers opportunities for new polymer architectures. rsc.orgspecialchem.com The ethanol group can act as a nucleophile in polycondensation reactions with diacids or diisocyanates to form polyesters and polyurethanes, respectively. To be used as a primary monomer, the furan ring would need to be further functionalized to create a second reactive site, for example, through hydroxymethylation or carboxylation.
The presence of the furan ring in the polymer backbone can impart unique properties, such as enhanced thermal stability, gas barrier properties, and rigidity compared to their aliphatic or even some aromatic counterparts. specialchem.comresearchgate.net Furthermore, the furan moiety can participate in reversible Diels-Alder reactions, opening avenues for the development of self-healing polymers and dynamic covalent networks. wiley-vch.de
Role in the Synthesis of Complex Heterocyclic Systems
The furan ring is a versatile precursor for the synthesis of other more complex heterocyclic structures. researchgate.netnih.gov One of the most powerful transformations involving furans is the Diels-Alder [4+2] cycloaddition reaction, where the furan acts as a diene. mdpi.com This reaction allows for the construction of 7-oxabicyclo[2.2.1]heptene systems, which are valuable intermediates that can be converted into a variety of carbocyclic and heterocyclic compounds, including substituted benzenes, pyridines, and other complex scaffolds. researchgate.net
The reactivity of substituted furans in Diels-Alder reactions is highly dependent on the nature and position of the substituents. rsc.org Electron-donating groups, such as the methyl and alkyl-ethanol groups on this compound, generally increase the reactivity of the furan ring as a diene. researchgate.net Studies on 3-substituted furans have shown that they can react efficiently, often with high stereoselectivity, to yield specific cycloadducts. acs.org The ethanol side chain can also be used as an internal nucleophile or electrophile to facilitate subsequent intramolecular cyclizations, leading to fused heterocyclic systems. For instance, acid-catalyzed cascade reactions of 2-methylfuran with various carbonyl compounds are known to produce functionalized furans and benzofurans, demonstrating the utility of this core structure in building molecular complexity. distantreader.orgurfu.ru
Examples of Furan-Based Synthetic Transformations:
| Reaction | Role of Furan Moiety | Resulting Structure | Significance |
|---|---|---|---|
| Diels-Alder Cycloaddition | Diene | 7-Oxabicyclo[2.2.1]heptene derivatives | Access to complex polycyclic systems and aromatic compounds. nih.gov |
| Acid-Catalyzed Rearrangement | Precursor | Cyclopentenone derivatives (Piancatelli rearrangement) | Synthesis of valuable five-membered ring systems. |
| Intramolecular Cyclization | Scaffold | Fused furan-heterocycles (e.g., furopyrans) | Creation of novel, biologically relevant scaffolds. |
Contribution to Sustainable Chemistry through Bio-based Chemical Feedstocks
The transition away from a fossil fuel-based economy towards a circular bio-economy is a central goal of sustainable chemistry. Furan derivatives, sourced from the dehydration of C5 and C6 sugars found in abundant lignocellulosic biomass, are cornerstone platform molecules in this transition. mdpi.comacs.orgmdpi.com 2-Methylfuran, the parent structure of this compound, is produced from furfural (B47365), which is derived from the hemicellulose fraction of biomass like corncobs and sugarcane bagasse. nih.govresearchgate.net
The production of chemicals like this compound from renewable feedstocks offers several sustainability advantages:
Reduced Carbon Footprint : Utilizing biomass as a carbon source creates a more carbon-neutral cycle compared to the extraction and processing of fossil fuels. mdpi.com
Valorization of Waste : It provides a method for valorizing agricultural and forestry residues, contributing to a circular economy. researchgate.net
Decreased Reliance on Fossil Fuels : Developing a portfolio of bio-based chemicals reduces the chemical industry's dependence on volatile petroleum markets. rsc.org
By serving as a renewable building block for a wide range of products—from specialty chemicals to advanced polymers—this compound exemplifies the principles of green chemistry, where renewable feedstocks are transformed into valuable materials, minimizing environmental impact and promoting long-term industrial sustainability. acs.orgtue.nl
Q & A
Q. Advanced
- Density Functional Theory (DFT) : Models electron distribution to predict sites for electrophilic/nucleophilic attacks. For example, DFT studies on triazoline-thiones correlate HOMO-LUMO gaps with antinociceptive potency .
- Molecular docking : Simulates interactions with targets like opioid receptors or cyclooxygenase enzymes, guiding structure-activity relationship (SAR) studies .
- MD simulations : Assess stability of furan-ethanol derivatives in aqueous environments, informing solubility and formulation strategies .
How should researchers address discrepancies in biological activity data for this compound derivatives?
Q. Advanced
- Dose-response validation : Replicate experiments across multiple doses (e.g., 0.00312–0.1× LD50) to confirm trends, as done in murine models .
- Purity verification : Use HPLC or GC-MS to rule out impurities affecting activity. For example, isomers in alkenylfuran syntheses can skew results .
- In vivo controls : Include positive/negative controls (e.g., morphine for antinociception assays) to calibrate activity measurements .
What experimental designs are recommended for assessing CNS effects of this compound derivatives?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
